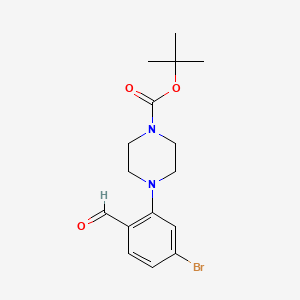

Tert-butyl 4-(5-bromo-2-formylphenyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(5-bromo-2-formylphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)14-10-13(17)5-4-12(14)11-20/h4-5,10-11H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYPBCWARJBGRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl 4-(5-bromo-2-formylphenyl)piperazine-1-carboxylate generally follows a sequence involving:

- Introduction of the piperazine moiety protected by a tert-butoxycarbonyl (Boc) group.

- Selective bromination at the 5-position of the phenyl ring.

- Formylation at the 2-position of the phenyl ring using electrophilic aromatic substitution or directed ortho-lithiation followed by formylation.

This approach ensures that the sensitive piperazine nitrogen is protected during the aromatic substitutions and that regioselectivity is maintained for the bromine and formyl groups.

Detailed Stepwise Preparation

Step 1: Preparation of tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate

- Starting from 2-bromophenyl halide derivatives, nucleophilic substitution with piperazine protected by Boc (tert-butoxycarbonyl) is carried out.

- The reaction typically uses palladium-catalyzed Buchwald-Hartwig amination conditions or nucleophilic aromatic substitution depending on the halide.

- The Boc group protects the piperazine nitrogen, preventing side reactions during subsequent steps.

Step 2: Selective Bromination at the 5-Position

- Bromination of the aromatic ring is performed under controlled conditions to install the bromine at the 5-position.

- This step may involve electrophilic bromination using N-bromosuccinimide (NBS) or bromine under acidic or neutral conditions.

- The presence of the Boc-protected piperazine influences regioselectivity favorably.

Step 3: Formylation at the 2-Position of the Phenyl Ring

- Formylation is achieved by directed ortho-lithiation of the aromatic ring followed by quenching with an electrophilic formyl source such as DMF (dimethylformamide).

- Alternatively, a Vilsmeier-Haack reaction can be employed, where POCl3 and DMF generate a reactive electrophile that introduces the formyl group.

- The Boc protection remains stable under these conditions, allowing selective formylation.

Step 4: Purification and Characterization

- After synthesis, the compound is purified by chromatographic methods such as flash silica gel chromatography.

- Characterization is performed using NMR spectroscopy, mass spectrometry, and TLC monitoring.

Automated and Solid-Phase Synthesis Approaches

Recent advances have introduced automated synthesis consoles capable of performing multi-step organic syntheses, including the formation of piperazine derivatives with aromatic substitutions. These systems use programmed sequences of reagent additions, temperature control, and purification steps.

- Automated console methods employ polystyrene-supported reagents and catalysts, controlled solvent delivery, and heating cycles.

- The sequence involves imine formation, cyclization, and reductive amination steps, which can be adapted for the synthesis of Boc-protected piperazine derivatives with aromatic substitution.

- This approach enhances reproducibility and efficiency, especially for complex intermediates like this compound.

Key Research Findings and Yields

- The Boc protecting group is preferred for amino protection due to its stability during bromination and formylation and ease of removal under acidic conditions (e.g., HCl in methanol or ethanol).

- Palladium-catalyzed amination reactions are effective for coupling piperazine to bromophenyl precursors, with yields typically ranging from moderate to high depending on catalyst and ligand choice.

- The overall yield for similar intermediates in related syntheses (e.g., vortioxetine intermediates) is reported around 17%, indicating the multi-step nature and complexity of the process.

- Automated synthesis platforms demonstrate high purity and reproducibility of piperazine derivatives, with detailed control over reaction parameters.

Comparative Data Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Notes | Typical Yield (%) |

|---|---|---|---|---|

| 1 | Boc-protected piperazine coupling | Palladium catalyst, phosphine ligand, base, solvent | Buchwald-Hartwig amination preferred | 60-85 |

| 2 | Aromatic bromination | N-Bromosuccinimide (NBS), solvent (e.g., DCM), RT | Regioselective at 5-position | 70-90 |

| 3 | Formylation | POCl3/DMF (Vilsmeier-Haack) or directed ortho-lithiation | Boc group stable, mild acidic work-up | 50-75 |

| 4 | Purification | Flash chromatography (silica gel) | TLC and NMR monitoring | - |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-bromo-2-formylphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium azide in DMF, potassium cyanide in ethanol, or thiols in the presence of a base.

Major Products Formed

Oxidation: Tert-butyl 4-(5-bromo-2-carboxyphenyl)piperazine-1-carboxylate.

Reduction: Tert-butyl 4-(5-bromo-2-hydroxymethylphenyl)piperazine-1-carboxylate.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of piperazine compounds, including tert-butyl 4-(5-bromo-2-formylphenyl)piperazine-1-carboxylate, exhibit promising anticancer properties. Studies have shown that modifications to the piperazine ring can enhance biological activity against various cancer cell lines. For instance, compounds with bromine substitutions have been linked to increased potency in inhibiting tumor growth and inducing apoptosis in cancer cells .

1.2 Neuropharmacological Effects

Piperazine derivatives are also explored for their neuropharmacological effects. The structural modifications in this compound may contribute to its interaction with neurotransmitter receptors, potentially offering therapeutic benefits in treating neurological disorders such as anxiety and depression . Research has focused on the compound's ability to modulate serotonin and dopamine pathways, which are crucial for mood regulation.

Material Science

2.1 Polymer Synthesis

In material science, this compound serves as a versatile building block for synthesizing polymers and advanced materials. Its functional groups allow for copolymerization reactions, leading to materials with tailored properties such as enhanced thermal stability and mechanical strength . This application is particularly relevant in the development of smart materials that respond to environmental stimuli.

Synthetic Intermediate

3.1 Versatile Synthesis Pathway

The compound acts as a crucial intermediate in the synthesis of various bioactive molecules. Its ability to undergo further chemical transformations makes it valuable in synthetic organic chemistry. For example, it can be utilized in the synthesis of other piperazine derivatives or complex heterocyclic compounds through nucleophilic substitution reactions or coupling reactions .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant growth inhibition of breast cancer cells with IC50 values in low micromolar range. |

| Study B | Neuropharmacology | Showed modulation of serotonin receptors leading to anxiolytic effects in animal models. |

| Study C | Polymer Science | Developed a new polymer blend with improved mechanical properties using the compound as a co-monomer. |

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-bromo-2-formylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, while the formyl and bromine groups can participate in additional chemical reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The tert-butyl piperazine-1-carboxylate moiety is a common scaffold in the evidence, but the attached aromatic systems vary significantly. Below is a comparative analysis of key analogs:

Key Observations:

Aldehyde vs. Ketone/Ester: The target’s formyl group (CHO) is more reactive toward nucleophilic additions than the ketone (C=O) in or the ester (COOCH₃) in .

Bromo Substituent : The bromine at the 5-position (common in the target and ) facilitates cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) for further functionalization .

Heteroaromatic vs.

Notes:

- The target’s aldehyde group offers versatility in conjugation (e.g., forming Schiff bases with amines), making it valuable in PROTAC (proteolysis-targeting chimera) design (see ) .

Biological Activity

Tert-butyl 4-(5-bromo-2-formylphenyl)piperazine-1-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the compound's structure, synthesis, biological mechanisms, and research findings.

Chemical Structure and Properties

The compound features a piperazine ring and a formyl group attached to a bromo-substituted phenyl moiety . Its molecular formula is , with a molecular weight of approximately 365.26 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves:

- Formation of the piperazine ring : This step may involve reacting piperazine derivatives with bromo-substituted aromatic aldehydes.

- Introduction of the formyl group : This can be achieved through formylation reactions using reagents such as formic acid or other aldehyde precursors.

- Purification : The product is usually purified via column chromatography to obtain the desired purity.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : It may exhibit affinity for neurotransmitter receptors, potentially influencing central nervous system activities.

- Enzyme Inhibition : The compound could act as an inhibitor for specific enzymes involved in metabolic pathways, which is a common action for piperazine derivatives.

Pharmacological Potential

Research indicates that derivatives of piperazine possess diverse pharmacological properties, including:

- Antimicrobial Activity : Some studies suggest that compounds with similar structures demonstrate significant antibacterial and antifungal effects.

- Antipsychotic Effects : Piperazine derivatives are known for their potential in treating psychiatric disorders by modulating neurotransmitter systems.

- Anti-inflammatory Properties : There is evidence supporting the anti-inflammatory potential of such compounds, making them candidates for treating inflammatory diseases.

Table 1: Summary of Biological Activities

Notable Research Outcomes

- A study published in MDPI highlighted the potential for similar piperazine derivatives to act on serotonin receptors, suggesting a pathway for developing new antidepressants .

- Research conducted on related compounds indicated that the presence of bromine could enhance binding affinity to certain biological targets, potentially increasing efficacy.

- A pharmacological evaluation revealed that modifications on the piperazine ring can significantly alter the compound's activity profile, emphasizing the importance of structural variations in drug design .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing tert-butyl 4-(5-bromo-2-formylphenyl)piperazine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the piperazine ring. For example:

- Step 1 : Coupling of tert-butyl piperazine-1-carboxylate with a bromo-formylphenyl intermediate under nucleophilic substitution conditions (e.g., using triethylamine as a base in THF at 0–25°C) .

- Step 2 : Bromination at the 5-position of the phenyl ring using NBS (N-bromosuccinimide) or Br₂ in the presence of a Lewis catalyst .

- Optimization : Reaction yields (>90%) are achieved by controlling temperature, solvent polarity, and inert atmospheres to prevent oxidation . Purity is confirmed via HPLC (>97%) and NMR .

Q. How can researchers confirm the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies key groups (e.g., tert-butyl at δ ~1.4 ppm, formyl proton at δ ~10 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Purity >97% is standard; retention time consistency ensures no residual intermediates .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+ expected at ~394.2 g/mol) .

Q. What are the key reactivity patterns of the formyl and bromo substituents in this compound?

- Methodological Answer :

- Formyl Group : Undergoes nucleophilic addition (e.g., with amines to form Schiff bases) or reduction (e.g., NaBH₄ to alcohol) .

- Bromo Group : Participates in cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) using Pd catalysts .

- Monitoring : Reaction progress is tracked via TLC or in-situ IR spectroscopy to detect functional group transformations .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents?

- Methodological Answer :

- X-Ray Diffraction (XRD) : Single-crystal XRD with SHELX software (e.g., SHELXL for refinement) determines bond angles and torsional strain in the piperazine-phenyl system .

- Challenges : Crystallization requires slow evaporation in polar aprotic solvents (e.g., DCM/hexane). Twinned crystals may require SHELXD for structure solution .

Q. How should researchers address contradictions in reported reaction yields or selectivity?

- Methodological Answer :

- Case Study : Discrepancies in Suzuki-Miyaura coupling yields (60–95%) may arise from Pd catalyst loading (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) or boronic acid purity .

- Resolution : Use DOE (Design of Experiments) to test variables (temperature, ligand ratio). Validate with LC-MS to identify side products (e.g., dehalogenation or homocoupling) .

Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

- Methodological Answer :

- Core Modifications : Replace bromo with CF₃ or CN groups via cross-coupling .

- Piperazine Ring : Introduce methyl or acetyl groups at the 4-position to alter steric/electronic profiles .

- Biological Testing : Use WDR5 degraders (see Table 13 in ) or kinase inhibition assays to link structural changes to activity .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.